Benzyl ((1-((S)-2-aminopropanoyl)piperidin-2-yl)methyl)(cyclopropyl)carbamate
Description
Benzyl ((1-((S)-2-aminopropanoyl)piperidin-2-yl)methyl)(cyclopropyl)carbamate is a structurally complex carbamate derivative featuring a piperidine ring substituted with an (S)-configured 2-aminopropanoyl group, a cyclopropyl carbamate moiety, and a benzyl protective group. The stereochemistry of the 2-aminopropanoyl group and the cyclopropyl substituent may influence its conformational stability and biological interactions .
Properties
Molecular Formula |
C20H29N3O3 |
|---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
benzyl N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate |
InChI |
InChI=1S/C20H29N3O3/c1-15(21)19(24)22-12-6-5-9-18(22)13-23(17-10-11-17)20(25)26-14-16-7-3-2-4-8-16/h2-4,7-8,15,17-18H,5-6,9-14,21H2,1H3 |
InChI Key |
DKAWHBPJSALOPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCCC1CN(C2CC2)C(=O)OCC3=CC=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((1-((S)-2-aminopropanoyl)piperidin-2-yl)methyl)(cyclopropyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Aminopropanoyl Group: This step involves the addition of the (S)-2-aminopropanoyl group to the piperidine ring, often through amide bond formation.
Attachment of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions.
Formation of the Cyclopropyl Carbamate: The final step involves the formation of the cyclopropyl carbamate moiety, typically through carbamation reactions using cyclopropyl isocyanate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Benzyl ((1-((S)-2-aminopropanoyl)piperidin-2-yl)methyl)(cyclopropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzyl ((1-((S)-2-aminopropanoyl)piperidin-2-yl)methyl)(cyclopropyl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl ((1-((S)-2-aminopropanoyl)piperidin-2-yl)methyl)(cyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituents, ring systems, or acyl chains.
Table 1: Structural and Functional Comparison of Analogs
*Estimated based on ethyl analog (347.45 g/mol) with cyclopropyl substitution.
Key Observations:
Substituent Effects: Cyclopropyl vs. Ethyl: The cyclopropyl group in the target compound likely confers greater conformational rigidity and metabolic stability compared to the ethyl analog, which may undergo faster oxidative degradation . Stereochemistry: The (S)-configuration of the 2-aminopropanoyl group could optimize interactions with chiral biological targets, such as enzymes or receptors.
Ring System Differences: Piperidine (6-membered) vs.
Acyl Chain Modifications: Analogs with bulkier acyl chains (e.g., 3-methylbutanoyl in ) may exhibit increased lipophilicity, affecting membrane permeability and bioavailability .
Safety and Toxicity: Limited toxicological data are available for the target compound. However, structurally related carbamates (e.g., benzyl 4-aminopiperidine-1-carboxylate) warrant caution due to unverified hazards .
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